Bis-PEG4-sulfonic acid

Description

Propriétés

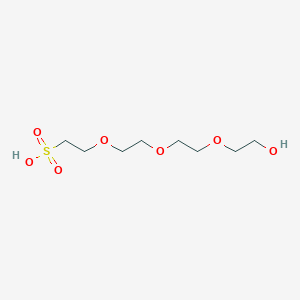

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWODSFSRWAVESG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG4-sulfonic acid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic pathway for Bis-PEG4-sulfonic acid. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on practical application in a laboratory setting.

Chemical Structure and Properties

This compound, systematically named 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid, is a homobifunctional crosslinker. Its structure consists of a hydrophilic tetraethylene glycol (PEG4) core flanked by two terminal sulfonic acid groups. This arrangement imparts significant water solubility and provides two reactive sites for conjugation chemistries.

Below is a summary of its key chemical properties:

| Property | Value | Source(s) |

| IUPAC Name | 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid | N/A |

| Molecular Formula | C₁₀H₂₂O₁₀S₂ | [1] |

| Molecular Weight | 366.40 g/mol | [1] |

| Appearance | Pale yellow oily matter | N/A |

| Solubility | Soluble in DMSO | N/A |

| Purity | Typically ≥95% | N/A |

Plausible Synthetic Pathway

A robust and frequently employed strategy for the synthesis of this compound involves a three-step process starting from tetraethylene glycol. This pathway is outlined below and detailed in the subsequent experimental protocols. The key transformations are:

-

Ditosylation of the terminal hydroxyl groups of tetraethylene glycol to create good leaving groups.

-

Nucleophilic substitution with a thiolating agent, followed by deprotection to yield the corresponding dithiol.

-

Oxidation of the dithiol to the final disulfonic acid product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for polyethylene glycol derivatives and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate)

This procedure details the conversion of the terminal hydroxyl groups of tetraethylene glycol into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution.

Materials:

-

Tetraethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Add pyridine or triethylamine (2.2 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ditosylate.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-dithiol

This protocol describes the conversion of the ditosylate intermediate to the corresponding dithiol via a thioacetate intermediate.

Materials:

-

3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate)

-

Sodium thioacetate

-

Dimethylformamide (DMF) or Acetonitrile

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for hydrolysis

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the ditosylate from Step 1 (1 equivalent) in anhydrous DMF or acetonitrile in a round-bottom flask.

-

Add sodium thioacetate (2.5 equivalents) to the solution and stir the mixture at room temperature for 24 hours or heat to 50-60 °C for a few hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude S,S'-(3,6,9,12-tetraoxatetradecane-1,14-diyl) di(thioacetate).

-

For the hydrolysis of the thioacetate, dissolve the crude product in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of sodium hydroxide (e.g., 1 M aqueous solution) or concentrated hydrochloric acid and stir at room temperature or heat gently until the deprotection is complete.

-

Neutralize the reaction mixture carefully.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the dithiol.

Step 3: Synthesis of this compound

This final step involves the oxidation of the dithiol to the desired disulfonic acid.

Materials:

-

3,6,9,12-Tetraoxatetradecane-1,14-dithiol

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Formic acid or Acetic acid (as solvent, optional)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the dithiol from Step 2 (1 equivalent) in a suitable solvent such as formic acid, acetic acid, or a mixture with water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (excess, e.g., 6-10 equivalents) to the stirred solution. Caution: This reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to overnight.

-

The progress of the oxidation can be monitored by techniques such as NMR or mass spectrometry.

-

Once the reaction is complete, the excess hydrogen peroxide can be quenched by the addition of a reducing agent like sodium sulfite, if necessary.

-

The final product, this compound, can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by recrystallization or chromatography if required.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Disclaimer: The provided synthetic protocols are based on established chemical principles and analogous reactions found in the scientific literature. These procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions. Optimization of reaction conditions may be required to achieve desired yields and purity.

References

An In-Depth Technical Guide to Bis-PEG4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-sulfonic acid is a homobifunctional crosslinker featuring two terminal sulfonic acid groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and surface modification due to its distinct chemical properties. The PEG4 spacer imparts increased water solubility to the parent molecule and any subsequent conjugates, which can be advantageous for biological applications. The terminal sulfonic acid groups are available for a variety of chemical modifications, including esterification, halogenation, and displacement reactions, making this compound a versatile tool for covalently linking molecules.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 366.4 g/mol | [1] |

| Chemical Formula | C₁₀H₂₂O₁₀S₂ | [1] |

| Purity | Typically ≥95% | |

| Appearance | Varies (often a solid or oil) | |

| Solubility | Soluble in aqueous media, DMSO, DMF | |

| Storage | Recommended at -20°C for long-term stability |

Experimental Protocols

A key application of this compound involves the conjugation to molecules containing hydroxyl groups through esterification. The following is a detailed protocol for the Fischer-Speier esterification of a hydroxyl-containing biomolecule with this compound. This protocol is a general guideline and may require optimization for specific applications.

Objective: To covalently conjugate this compound to a biomolecule containing hydroxyl groups.

Materials:

-

This compound

-

Hydroxyl-containing biomolecule (e.g., a protein, peptide, or small molecule)

-

Anhydrous alcohol (e.g., methanol or ethanol, can also serve as the solvent)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous non-polar solvent (e.g., toluene, optional, for azeotropic removal of water)

-

Reaction vessel (round-bottom flask)

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)

-

Analytical instruments for characterization (e.g., mass spectrometry, NMR)

Procedure:

-

Reagent Preparation:

-

Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis.

-

Dissolve the hydroxyl-containing biomolecule in the chosen anhydrous alcohol or non-polar solvent in the reaction vessel.

-

In a separate container, dissolve this compound in the same solvent.

-

-

Reaction Setup:

-

Add the this compound solution to the biomolecule solution in the reaction vessel. A molar excess of the alcohol is often used to drive the reaction forward.[2]

-

Place the magnetic stir bar in the flask and begin stirring.

-

If using a non-polar solvent, attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with the solvent.

-

Slowly and carefully add a catalytic amount of the strong acid (e.g., a few drops of concentrated sulfuric acid) to the reaction mixture.[2][3]

-

-

Esterification Reaction:

-

Heat the reaction mixture to reflux using the heating mantle. The reaction temperature will depend on the boiling point of the solvent used.[2]

-

Allow the reaction to proceed for 1-10 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to determine the consumption of the starting materials.[2]

-

If using a Dean-Stark trap, water will be collected as it is formed, shifting the equilibrium towards the ester product.[2]

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If an acid catalyst was used, it should be neutralized. This can be achieved by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product should be purified to remove unreacted reagents and byproducts. The choice of purification method will depend on the properties of the final conjugate. Common methods include size-exclusion chromatography for large biomolecules or reversed-phase HPLC for smaller molecules.

-

-

Characterization:

-

The purified conjugate should be thoroughly characterized to confirm its identity and purity. Techniques such as mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the this compound linker.[4] NMR spectroscopy can also be used to verify the formation of the ester bond.

-

Mandatory Visualization

The following diagrams illustrate key concepts related to the use of this compound.

Caption: Fischer-Speier Esterification Workflow.

Caption: Experimental Workflow for Bioconjugation.

References

Bis-PEG4-sulfonic acid Linker: A Technical Overview of its Mechanism of Action in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The Bis-PEG4-sulfonic acid linker is a chemical entity increasingly utilized in the design of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of its core mechanism of action, physicochemical properties, and its role in the development of next-generation drugs.

Core Principles and Mechanism of Action

The this compound linker is a bifunctional molecule designed to connect two distinct chemical moieties. In the context of PROTACs, these are a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1] The primary function of the linker is to spatially orient these two ligands to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2][3]

The name "this compound" delineates its key structural features:

-

"Bis" : Indicates the presence of two reactive functional groups, allowing it to be linked to two other molecules.

-

"PEG4" : Refers to a polyethylene glycol chain consisting of four repeating ethylene glycol units. The PEG component is crucial for imparting hydrophilicity and flexibility to the linker.[4]

-

"Sulfonic acid" : Denotes the presence of sulfonic acid (-SO₃H) groups. These highly acidic and hydrophilic groups further enhance the aqueous solubility of the linker and the resulting conjugate.[5][6]

The ether backbone of the PEG chain is generally considered to be metabolically stable and less susceptible to oxidative cleavage compared to simple alkyl chains.[] While various cleavable linkers are employed in drug conjugates to release a payload at the target site, the available information does not definitively classify this compound as a cleavable linker under typical physiological conditions.[8][9][10] Its primary role appears to be that of a stable, non-cleavable spacer that optimizes the physicochemical properties and spatial arrangement of the PROTAC.

Physicochemical and Pharmacokinetic Impact

The incorporation of the this compound linker into a therapeutic molecule, such as a PROTAC, has significant effects on its overall properties:

-

Enhanced Solubility : A major challenge in PROTAC development is their often large and hydrophobic nature, which can lead to poor solubility and limited cell permeability. The hydrophilic PEG4 and sulfonic acid components of this linker significantly improve the aqueous solubility of the entire molecule, which is critical for administration and bioavailability.[6][11][12]

-

Improved Permeability and Reduced Aggregation : The flexible PEG chain can adopt various conformations, which can help to shield the hydrophobic regions of the PROTAC, potentially improving its ability to cross cell membranes. Furthermore, the hydrophilic nature of the linker helps to prevent intermolecular aggregation, a common issue with large, hydrophobic molecules that can lead to reduced efficacy and immunogenicity.[13]

-

Favorable Pharmacokinetics : By increasing the hydrodynamic size and solubility of the conjugate, PEG linkers can reduce renal clearance, thereby extending the circulation half-life of the therapeutic agent.[8][14][15][16]

Quantitative Data

| Property | General Effect of PEGylation | Reference |

| Solubility | Significantly Increased | [6][11][12] |

| Plasma Half-life | Generally Increased | [8][14][15][16] |

| Immunogenicity | Generally Reduced | [13] |

| Tendency for Aggregation | Reduced | [13] |

Table 1. General impact of PEG linkers on the properties of drug conjugates.

Experimental Protocols

While a specific, detailed experimental protocol for the conjugation of the this compound linker is not available in the provided search results, a general protocol for the conjugation of a bifunctional PEG linker with carboxylic acid groups (analogous to sulfonic acid in reactivity for amide bond formation) to a primary amine-containing molecule is provided below. The sulfonic acid groups can participate in reactions such as esterification and displacement, allowing for conjugation.[5][11]

General Protocol for Conjugation of a Bis-Acid/Sulfonic Acid-PEG Linker to a Primary Amine

This protocol is a representative example and would require optimization for specific molecules.

Materials:

-

This compound linker

-

Amine-containing molecule (e.g., protein, small molecule ligand)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound linker in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

-

-

Activation of the Linker:

-

In a reaction tube, combine the this compound stock solution with the Activation Buffer.

-

Add a 1.5- to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the sulfonic/carboxylic acid groups, forming an active NHS ester.

-

-

Conjugation to the Amine-containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated linker solution to the solution of the amine-containing molecule. A molar excess of the activated linker is typically used to ensure efficient conjugation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters and stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

Signaling Pathways and Logical Relationships

The this compound linker is a component of a larger therapeutic molecule, and as such, it does not have its own signaling pathway. Instead, it enables the function of the therapeutic, for example, a PROTAC designed to degrade a specific protein within a signaling cascade. The logical workflow for its application in targeted protein degradation is illustrated below.

Caption: General mechanism of a PROTAC utilizing a this compound linker.

The experimental workflow for conjugating this type of linker to a protein would generally follow the steps outlined in the protocol above.

Caption: A typical experimental workflow for the conjugation of a PEG-acid linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. precisepeg.com [precisepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 8. purepeg.com [purepeg.com]

- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 10. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]

- 11. This compound, 1807539-08-7 | BroadPharm [broadpharm.com]

- 12. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Applications of Sulfonic Acid Terminated PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers terminated with sulfonic acid (-SO₃H) are a versatile class of reagents that have garnered significant interest across various scientific disciplines, particularly in drug delivery, bioconjugation, and surface modification. The presence of the highly acidic and hydrophilic sulfonic acid group imparts unique properties, including enhanced aqueous solubility and strong surface-binding capabilities. This technical guide provides a comprehensive overview of the core applications of sulfonic acid terminated PEG linkers, detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating key workflows and concepts through diagrams.

Introduction to Sulfonic Acid Terminated PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and water-soluble polymer widely used to modify therapeutic molecules and surfaces.[1] The introduction of a terminal sulfonic acid group creates a bifunctional linker with distinct advantages. The PEG component provides flexibility, biocompatibility, and can reduce the immunogenicity of conjugated molecules.[2][3] The sulfonic acid group, being a strong acid, is negatively charged at physiological pH, which enhances water solubility and allows for strong, non-covalent interactions with positively charged surfaces or molecules.[4]

These linkers are typically heterobifunctional, possessing a second functional group at the other terminus of the PEG chain for covalent attachment to a molecule of interest. Common functional groups include NHS esters, maleimides, alkynes, and amines, enabling a wide array of conjugation chemistries.[5]

Core Applications

The unique properties of sulfonic acid terminated PEG linkers make them suitable for a range of applications:

-

Drug Delivery: Enhancing the solubility and bioavailability of hydrophobic drugs. The sulfonic acid moiety can also play a role in targeting specific tissues or cells.[3][4]

-

Bioconjugation: Creating stable bioconjugates with improved pharmacokinetic profiles. This is particularly relevant for antibody-drug conjugates (ADCs).[][7]

-

Surface Modification: Functionalizing surfaces of nanoparticles, medical devices, and biosensors to improve their biocompatibility, reduce non-specific protein adsorption, and introduce specific functionalities.[8][9]

-

Diagnostics and Biosensors: Immobilizing biomolecules onto sensor surfaces while maintaining their activity and reducing background noise.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the application of PEGylated surfaces and nanoparticles. While not exclusively for sulfonic acid terminated PEGs, this data provides a valuable reference for the expected performance of such systems.

Table 1: Protein Adsorption on PEG-Modified Surfaces

| Surface Modification | Protein | Adsorbed Amount (ng/cm²) | Reference |

| Bare Niobium Pentoxide | Myoglobin | 120 ± 10 | [10] |

| Bare Niobium Pentoxide | Albumin | 90 ± 8 | [10] |

| Bare Niobium Pentoxide | Fibrinogen | 250 ± 20 | [10] |

| PLL-g-[3.5]-PEG | Myoglobin | 15 ± 5 | [10] |

| PLL-g-[3.5]-PEG | Albumin | 10 ± 4 | [10] |

| PLL-g-[3.5]-PEG | Fibrinogen | 20 ± 7 | [10] |

PLL-g-[3.5]-PEG represents a poly(L-lysine)-graft-poly(ethylene glycol) copolymer with a high PEG density.

Table 2: Characterization of PEGylated Nanoparticles

| Nanoparticle System | Parameter | Value | Reference |

| Fe₃O₄ Magnetic Nanoparticles | Initial Hydrodynamic Diameter | ~100 nm | [2] |

| PEGylated Fe₃O₄ MNPs | Hydrodynamic Diameter | 163.2 nm | [2] |

| PEGylated Fe₃O₄ MNPs | Zeta Potential | -38.8 mV | [2] |

| Polysaccharide-Based NPs | Surface Amines (before PEGylation) | ~90,000 per particle | [8] |

| 2 kDa PEG-Modified NPs | Surface Amines (after PEGylation) | ~77,000 per particle | [8] |

| 5 kDa PEG-Modified NPs | Surface Amines (after PEGylation) | ~67,000 per particle | [8] |

Table 3: Drug Release Kinetics from PEG-Containing Microspheres

| Polymer Composition | Burst-Phase Kinetic Constant (k_b) | Degradation/Erosion Kinetic Constant (k) (day⁻¹) | Reference |

| PLGA | 0.082 | 0.054 | [11] |

| PLGA-5% PEG | 0.155 | 0.068 | [11] |

| PLGA-10% PEG | 0.210 | 0.081 | [11] |

| PLGA-15% PEG | 0.288 | 0.093 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of PEG linkers. These protocols are generalized and may require optimization for specific sulfonic acid terminated PEG linkers and target molecules.

General Synthesis of a Heterobifunctional Sulfonic Acid PEG Linker

This protocol outlines a representative synthesis of an Azide-PEG-Sulfonic Acid linker.

Materials:

-

α-Azido-ω-hydroxy-PEG

-

Thionyl chloride (SOCl₂)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Chlorination: Dissolve α-Azido-ω-hydroxy-PEG in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the reaction by slowly adding deionized water.

-

Extraction: Separate the organic layer and wash it with a saturated solution of NaHCO₃ and then with brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain α-Azido-ω-chloro-PEG.

-

Sulfonation: Dissolve the α-Azido-ω-chloro-PEG in a mixture of water and ethanol. Add an excess of sodium sulfite.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours.

-

Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by dialysis against deionized water followed by lyophilization to yield the final Azide-PEG-Sulfonic Acid product.

Conjugation of a Sulfonic Acid PEG Linker to a Protein

This protocol describes the conjugation of a heterobifunctional Sulfo-PEG-NHS ester to the primary amines of a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Sulfo-PEG-NHS ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

-

Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.

-

Linker Preparation: Immediately before use, dissolve the Sulfo-PEG-NHS ester in anhydrous DMSO to create a stock solution.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated PEG solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

Purification: Purify the PEG-protein conjugate from unreacted PEG and by-products using SEC or dialysis.

Surface Modification of Nanoparticles

This protocol outlines the modification of amine-functionalized nanoparticles with a Sulfo-PEG-NHS ester.

Materials:

-

Amine-functionalized nanoparticles

-

Sulfo-PEG-NHS ester

-

Phosphate buffer (pH 8)

-

Centrifugation and resuspension equipment

Procedure:

-

Nanoparticle Suspension: Suspend the amine-functionalized nanoparticles in phosphate buffer (pH 8) at a concentration of 1-5 mg/mL.

-

Linker Addition: Add the Sulfo-PEG-NHS ester to the nanoparticle suspension. The amount of linker will depend on the desired grafting density and should be optimized.

-

Reaction: Incubate the mixture for 2 hours at room temperature with continuous mixing.

-

Washing: Pellet the nanoparticles by centrifugation. Remove the supernatant containing unreacted linker.

-

Resuspension: Resuspend the nanoparticle pellet in fresh buffer.

-

Repeat Washing: Repeat the washing and resuspension steps three times to ensure complete removal of unreacted reagents.

-

Final Suspension: Resuspend the final PEGylated nanoparticles in the desired buffer for storage or further use.

Visualizations of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the application of sulfonic acid terminated PEG linkers.

Conclusion

Sulfonic acid terminated PEG linkers are powerful tools for researchers in the life sciences. Their unique combination of a hydrophilic, biocompatible PEG spacer and a strongly acidic terminal group enables a wide range of applications, from improving the therapeutic properties of drugs to creating advanced biomaterials and diagnostic devices. The experimental protocols and data presented in this guide serve as a starting point for the successful implementation of these versatile linkers in research and development. Further optimization of reaction conditions and characterization techniques will be crucial for specific applications.

References

- 1. graphviz.org [graphviz.org]

- 2. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEG Sulfonic acid, PEG reagent | BroadPharm [broadpharm.com]

- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 10. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Release Kinetics of PLGA-PEG Microspheres Encapsulating Aclacinomycin A: The Influence of PEG Content [mdpi.com]

Bis-PEG4-Sulfonic Acid: A Versatile Linker for Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug delivery, the precise control over the physicochemical properties of therapeutic molecules and their carriers is paramount. Bis-PEG4-sulfonic acid, a homobifunctional crosslinker, has emerged as a valuable tool for researchers seeking to enhance the performance of drug delivery systems. This technical guide provides a comprehensive overview of the core attributes of this compound, its applications in drug delivery research, detailed experimental protocols, and representative data to inform formulation and development strategies.

This compound is characterized by a hydrophilic polyethylene glycol (PEG) spacer of four ethylene glycol units, flanked by a sulfonic acid group at each terminus. This structure imparts several desirable properties, including increased water solubility to both the linker and the conjugated molecule, which is particularly beneficial for hydrophobic drugs.[1] The PEG chain also provides a steric shield, which can reduce immunogenicity and prevent aggregation of conjugated proteins or nanoparticles.[2] The terminal sulfonic acid groups are highly acidic and hydrophilic, offering reactive handles for various conjugation chemistries.[3]

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C10H22O10S2 | [] |

| Molecular Weight | 366.40 g/mol | [2] |

| CAS Number | 1807539-08-7 | [] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | -20°C for long-term storage | [] |

Applications in Drug Delivery Research

The unique characteristics of this compound make it a versatile component in various drug delivery platforms, including nanoparticle surface modification, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Nanoparticle Functionalization

The surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely adopted strategy to improve their in vivo performance.[6] The hydrophilic PEG chains on the nanoparticle surface create a hydration layer that can reduce opsonization by plasma proteins, thereby prolonging circulation time and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[7] The sulfonic acid groups of this compound can be activated to react with amine groups on the surface of nanoparticles or drug molecules, forming stable amide bonds.[8]

Experimental Protocols

The following protocols are generalized methodologies based on standard bioconjugation techniques and should be optimized for specific applications.

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

-

Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Conjugation Buffer (e.g., PBS or Borate Buffer, pH 7.2-8.0)

-

Quenching Buffer (e.g., Tris or glycine solution)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration.

-

In a separate tube, dissolve EDC and NHS in Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Nanoparticles:

-

Disperse the amine-functionalized nanoparticles in the Conjugation Buffer.

-

Add the activated this compound solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the linker to the nanoparticle is a common starting point, but this should be optimized.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

Purify the functionalized nanoparticles from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography (SEC), or centrifugation.

-

Data Presentation: Representative Physicochemical Characterization

While specific data for drug delivery systems formulated with this compound is limited in publicly available literature, the following tables present representative data for PEGylated nanoparticles to illustrate the expected impact of surface modification.

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles

| Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |

| Unmodified Nanoparticles | 150 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 5.2 ± 0.4 | 85.1 ± 3.2 |

| PEGylated Nanoparticles | 165 ± 6.1 | 0.12 ± 0.03 | -15.8 ± 2.1 | 4.9 ± 0.5 | 82.5 ± 4.1 |

Note: This data is illustrative and the actual values will depend on the specific nanoparticle composition, drug, and PEGylation conditions. The increase in hydrodynamic diameter is expected after PEGylation, while a decrease in the magnitude of the zeta potential suggests successful shielding of the surface charge by the PEG layer.[6]

Table 2: Representative In Vitro Drug Release Profile

| Time (hours) | Cumulative Release (%) - Unmodified Nanoparticles | Cumulative Release (%) - PEGylated Nanoparticles |

| 1 | 25.3 ± 2.1 | 18.7 ± 1.9 |

| 4 | 48.9 ± 3.5 | 35.4 ± 2.8 |

| 8 | 65.1 ± 4.2 | 52.8 ± 3.9 |

| 12 | 78.6 ± 3.9 | 68.2 ± 4.5 |

| 24 | 89.4 ± 4.8 | 81.5 ± 5.1 |

Note: This data is illustrative. PEGylation can lead to a more sustained release profile by creating an additional barrier to drug diffusion.[9]

Table 3: Representative In Vivo Biodistribution Data (% Injected Dose per Gram of Tissue) at 24h Post-Injection

| Organ | Unmodified Nanoparticles | PEGylated Nanoparticles |

| Blood | 1.5 ± 0.4 | 8.2 ± 1.1 |

| Liver | 45.2 ± 5.8 | 25.7 ± 4.3 |

| Spleen | 12.8 ± 2.1 | 7.5 ± 1.9 |

| Tumor | 3.1 ± 0.9 | 8.9 ± 1.5 |

Note: This data is illustrative. PEGylation is expected to increase blood circulation time and enhance tumor accumulation due to the EPR effect.[10]

Visualizations: Workflows and Pathways

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows in the application of this compound.

Caption: Workflow for Nanoparticle Surface Functionalization.

Caption: General Workflow for ADC Synthesis.

Signaling Pathways and Mechanisms of Action

Caption: PROTAC Mechanism of Action.

Conclusion

This compound offers a compelling set of features for researchers in drug delivery. Its hydrophilic PEG spacer and reactive sulfonic acid termini provide a versatile platform for enhancing the solubility, stability, and pharmacokinetic profiles of various therapeutic modalities. While specific, quantitative data for drug delivery systems utilizing this exact linker remains an area for further research, the principles of PEGylation and the established protocols for similar bifunctional linkers provide a strong foundation for its successful implementation. The workflows and representative data presented in this guide are intended to equip scientists and developers with the necessary knowledge to explore the potential of this compound in creating next-generation drug delivery systems.

References

- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creativepegworks.com [creativepegworks.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Strategic Role of Bis-PEG4-sulfonic Acid in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers being explored, polyethylene glycol (PEG) chains have become a mainstay in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This guide focuses on a specific, functionalized PEG linker, Bis-PEG4-sulfonic acid , delving into its structure, properties, and strategic application in the rational design of next-generation protein degraders.

Core Concepts: The Advantage of a Sulfonated PEG Linker

This compound is a bifunctional linker featuring a polyethylene glycol chain of four ethylene glycol units, flanked by sulfonic acid groups. This unique structure imparts several desirable characteristics for PROTAC design.

Enhanced Hydrophilicity and Solubility: A primary challenge in PROTAC development is the often large and lipophilic nature of the final molecule, which can lead to poor aqueous solubility and limited bioavailability. The PEG component of this compound, with its repeating ether oxygens, is inherently hydrophilic. The addition of terminal sulfonic acid groups, which are strong acids and exist in their ionized sulfonate form at physiological pH, dramatically increases the polarity and water solubility of the linker and, consequently, the entire PROTAC molecule.[1][2]

Modulation of Physicochemical Properties: The incorporation of a charged, hydrophilic linker like this compound significantly impacts key physicochemical parameters that govern a PROTAC's drug-like properties.

| Property | Impact of this compound Linker |

| Solubility | Significantly increased due to the hydrophilic PEG chain and ionic sulfonate groups.[1][2] |

| Lipophilicity (LogP) | Decreased, which can be advantageous for reducing off-target hydrophobic interactions. |

| Topological Polar Surface Area (TPSA) | Increased, potentially influencing cell permeability. |

| Cell Permeability | The impact is complex; while high polarity can hinder passive diffusion, the flexible nature of the PEG chain may allow the molecule to adopt conformations that shield polar groups, aiding membrane traversal. This often requires empirical optimization.[3] |

Influence on Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex.[4] An optimal linker length allows the POI and E3 ligase to come together in a conformation that facilitates the transfer of ubiquitin. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable and unproductive complex. The PEG4 chain of this compound provides a specific length and a high degree of conformational freedom, increasing the probability of achieving a favorable ternary complex geometry.

Quantitative Data on PROTACs with PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not widely available in public literature, extensive research on PROTACs with other PEG linkers provides valuable insights into the expected impact on degradation efficiency. The following tables summarize representative data for PROTACs targeting key cancer-related proteins, illustrating the potent degradation achievable with PEG-based linkers.

Table 1: Degradation Efficiency of a BCR-ABL-Targeting PROTAC with a PEG Linker

| PROTAC Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Arg-PEG1-Dasa | PEG1 | BCR-ABL | K562 | 0.85 | >98 | [5] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Degradation Efficiency of BTK-Targeting PROTACs with PEG Linkers

| PROTAC Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | PEG-based | BTK | Mino | 2.2 | 97 | [6][7] |

| MT-802 | PEG-based | BTK | NAMALWA | Low nM | >95 | [8] |

Signaling Pathways Targeted by PROTACs

The PROTAC technology has been successfully applied to target key proteins in various signaling pathways implicated in cancer and other diseases. The enhanced solubility and favorable properties imparted by hydrophilic linkers like this compound are particularly beneficial for developing degraders against these critical targets.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer. PROTACs that induce the degradation of AR have shown promise in overcoming resistance to traditional AR inhibitors.

Caption: PROTAC-mediated degradation of the Androgen Receptor.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. PROTACs are being developed to degrade both wild-type and mutant forms of EGFR.

Caption: PROTAC intervention in the EGFR signaling cascade.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. While developing PROTACs for kinases can be challenging, targeting components of this pathway is an active area of research.

Caption: Key targets for PROTACs within the PI3K/AKT/mTOR pathway.

Experimental Protocols

The successful development of a PROTAC requires a suite of robust experimental assays to characterize its synthesis, ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a multi-step process to conjugate the POI ligand and the E3 ligase ligand to the linker.

Caption: General workflow for synthesizing a PROTAC.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general approach for conjugating a POI ligand and an E3 ligase ligand to this compound, assuming the ligands have available amine functionalities for amide bond formation. The sulfonic acid groups would likely be protected during this synthesis and deprotected in a final step.

-

First Coupling Reaction:

-

Dissolve the protected this compound linker (1.0 eq) and the POI ligand (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, purify the intermediate product.

-

-

Second Coupling Reaction:

-

Repeat the amide coupling procedure using the purified intermediate (1.0 eq) and the E3 ligase ligand (1.0 eq).

-

-

Deprotection (if necessary):

-

If protecting groups were used for the sulfonic acid moieties, perform the appropriate deprotection step.

-

-

Final Purification:

In Vitro and Cellular Assays

Protocol 2: Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[12][13]

-

Cell Culture and Treatment: Plate cells expressing the POI and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).[12][14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12][14]

-

Immunoblotting: Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of degradation relative to the vehicle control. This data is used to calculate DC50 and Dmax values.[12]

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to measure the formation of the ternary complex in live cells.[15][16][17][18]

-

Cell Line Engineering: Use a cell line where the endogenous POI is tagged with a small luciferase fragment (e.g., HiBiT) and the E3 ligase is expressed as a fusion with a fluorescent acceptor (e.g., HaloTag®).[15][16][18]

-

Assay Setup: Plate the engineered cells and add the HaloTag® ligand (the fluorescent acceptor) and the luciferase substrate.

-

PROTAC Treatment: Add the PROTAC at various concentrations.

-

Data Acquisition: Measure the luminescence at two wavelengths (donor and acceptor). The BRET ratio (acceptor emission / donor emission) is proportional to the amount of ternary complex formed.[15]

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the POI induced by the PROTAC.[19][20][21][22][23]

-

Reaction Setup: In a reaction tube, combine the purified POI, the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1), E1 activating enzyme, an E2 conjugating enzyme, ATP, and ubiquitin.

-

PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.

-

Analysis: Stop the reaction and analyze the ubiquitination of the POI by Western blot, using an antibody that recognizes ubiquitin or the POI to observe the appearance of higher molecular weight polyubiquitinated species.[19][21][22]

Conclusion

This compound represents a highly valuable tool in the PROTAC designer's toolbox. Its inherent hydrophilicity, conferred by both the PEG chain and the ionic sulfonic acid groups, directly addresses the critical challenge of poor solubility often encountered with these large, complex molecules.[1][2] By improving the physicochemical properties of PROTACs, this linker can enhance their drug-like characteristics and facilitate their development as viable therapeutics. While specific, published examples of PROTACs incorporating this exact linker are currently scarce, the principles of PEGylation in PROTAC design are well-established. The rational incorporation of functionalized linkers like this compound, guided by the robust experimental protocols outlined in this guide, will undoubtedly contribute to the creation of more potent, selective, and effective protein degraders for a wide range of therapeutic targets. The continued exploration of such novel linker chemistries is essential for unlocking the full potential of targeted protein degradation.##

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers being explored, polyethylene glycol (PEG) chains have become a mainstay in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This guide focuses on a specific, functionalized PEG linker, This compound , delving into its structure, properties, and strategic application in the rational design of next-generation protein degraders.

Core Concepts: The Advantage of a Sulfonated PEG Linker

This compound is a bifunctional linker featuring a polyethylene glycol chain of four ethylene glycol units, flanked by sulfonic acid groups. This unique structure imparts several desirable characteristics for PROTAC design.

Enhanced Hydrophilicity and Solubility: A primary challenge in PROTAC development is the often large and lipophilic nature of the final molecule, which can lead to poor aqueous solubility and limited bioavailability. The PEG component of this compound, with its repeating ether oxygens, is inherently hydrophilic. The addition of terminal sulfonic acid groups, which are strong acids and exist in their ionized sulfonate form at physiological pH, dramatically increases the polarity and water solubility of the linker and, consequently, the entire PROTAC molecule.[1][2]

Modulation of Physicochemical Properties: The incorporation of a charged, hydrophilic linker like this compound significantly impacts key physicochemical parameters that govern a PROTAC's drug-like properties.

| Property | Impact of this compound Linker |

| Solubility | Significantly increased due to the hydrophilic PEG chain and ionic sulfonate groups.[1][2] |

| Lipophilicity (LogP) | Decreased, which can be advantageous for reducing off-target hydrophobic interactions. |

| Topological Polar Surface Area (TPSA) | Increased, potentially influencing cell permeability. |

| Cell Permeability | The impact is complex; while high polarity can hinder passive diffusion, the flexible nature of the PEG chain may allow the molecule to adopt conformations that shield polar groups, aiding membrane traversal. This often requires empirical optimization.[3] |

Influence on Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex.[4] An optimal linker length allows the POI and E3 ligase to come together in a conformation that facilitates the transfer of ubiquitin. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable and unproductive complex. The PEG4 chain of this compound provides a specific length and a high degree of conformational freedom, increasing the probability of achieving a favorable ternary complex geometry.

Quantitative Data on PROTACs with PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not widely available in public literature, extensive research on PROTACs with other PEG linkers provides valuable insights into the expected impact on degradation efficiency. The following tables summarize representative data for PROTACs targeting key cancer-related proteins, illustrating the potent degradation achievable with PEG-based linkers.

Table 1: Degradation Efficiency of a BCR-ABL-Targeting PROTAC with a PEG Linker

| PROTAC Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Arg-PEG1-Dasa | PEG1 | BCR-ABL | K562 | 0.85 | >98 | [5] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Degradation Efficiency of BTK-Targeting PROTACs with PEG Linkers

| PROTAC Compound | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | PEG-based | BTK | Mino | 2.2 | 97 | [6][7] |

| MT-802 | PEG-based | BTK | NAMALWA | Low nM | >95 | [8] |

Signaling Pathways Targeted by PROTACs

The PROTAC technology has been successfully applied to target key proteins in various signaling pathways implicated in cancer and other diseases. The enhanced solubility and favorable properties imparted by hydrophilic linkers like this compound are particularly beneficial for developing degraders against these critical targets.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer. PROTACs that induce the degradation of AR have shown promise in overcoming resistance to traditional AR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. precisepeg.com [precisepeg.com]

- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 22. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ubiquitination Assay - Profacgen [profacgen.com]

Methodological & Application

Application Notes and Protocols for Bis-PEG4-sulfonic acid Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The attachment of PEG chains can improve solubility, increase serum half-life, reduce immunogenicity, and enhance stability. Bis-PEG4-sulfonic acid is a hydrophilic, discrete PEG linker that offers a defined spacer length for conjugation.

However, the direct conjugation of sulfonic acid moieties to primary amines is not chemically favored under typical bioconjugation conditions. Therefore, a two-step approach is necessary, involving the activation of the sulfonic acid groups to a more reactive species, typically a sulfonyl chloride, followed by the reaction of the activated PEG linker with primary amines on the target molecule. These application notes provide a comprehensive overview and detailed protocols for this two-step conjugation strategy.

Principle of the Reaction

The conjugation of this compound to primary amines, such as the ε-amino group of lysine residues in proteins, proceeds through the formation of a stable sulfonamide bond. This is achieved by first converting the sulfonic acid groups of the PEG linker into highly reactive sulfonyl chloride groups. The resulting Bis-PEG4-sulfonyl chloride readily reacts with nucleophilic primary amines at an alkaline pH.

The overall workflow can be summarized as follows:

Caption: General workflow for the two-step conjugation of this compound to primary amines.

Data Presentation

Table 1: Reactivity of Amino Acid Residues with Sulfonyl Chlorides

| Amino Acid | Reactive Group | Reaction Product | Optimal pH for Reaction | Relative Reactivity |

| Lysine | ε-amino group (-NH₂) | Sulfonamide | > 8.5 | High |

| N-terminus | α-amino group (-NH₂) | Sulfonamide | > 8.5 | Moderate to High |

| Cysteine | Thiol group (-SH) | Thiosulfonate (unstable) | 7.0 - 8.5 | Moderate |

| Tyrosine | Phenol group (-OH) | Sulfonate ester | > 9.0 | Low |

| Histidine | Imidazole group | Sulfonyl imidazole | > 8.0 | Low |

Note: While other nucleophilic residues can react, the reaction with primary amines of lysine residues is generally the most efficient and results in the most stable conjugate under optimized pH conditions.

Table 2: Comparison of Common Bioconjugation Linkages

| Linkage Type | Formed From | Stability at Physiological pH (7.4) | Key Features |

| Sulfonamide | Sulfonyl chloride + Amine | Very High | Highly stable to hydrolysis and enzymatic cleavage. |

| Amide | Carboxylic acid (activated) + Amine | High | Stable, but can be susceptible to some proteases. |

| Thioether | Maleimide + Thiol | High | Very stable bond. |

| Disulfide | Thiol + Thiol | Reversible | Cleavable with reducing agents. |

Experimental Protocols

Protocol 1: Activation of this compound to Bis-PEG4-sulfonyl chloride

This protocol describes the conversion of this compound to its corresponding sulfonyl chloride using thionyl chloride. This procedure should be performed in a fume hood by personnel experienced in handling corrosive reagents.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon manifold

-

Dry glassware

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DCM to dissolve the this compound.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Activation: Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirring solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (if applicable) or by observing the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

-

Purification: The crude Bis-PEG4-sulfonyl chloride can be further purified by precipitation from a non-polar solvent like cold diethyl ether or hexane, followed by drying under high vacuum.

-

Storage: The purified Bis-PEG4-sulfonyl chloride is moisture-sensitive and should be stored under an inert atmosphere at -20°C until use.

Caption: Workflow for the activation of this compound.

Protocol 2: Conjugation of Bis-PEG4-sulfonyl chloride to a Protein

This protocol details the conjugation of the activated Bis-PEG4-sulfonyl chloride to primary amines (lysine residues) of a model protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., phosphate or borate buffer)

-

Bis-PEG4-sulfonyl chloride (freshly prepared or properly stored)

-

Conjugation Buffer: 100 mM sodium borate buffer, pH 8.5-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting column or size-exclusion chromatography (SEC) system for purification

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Protein Preparation: Prepare the protein solution in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

PEG Reagent Preparation: Immediately before use, dissolve the Bis-PEG4-sulfonyl chloride in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).

-

Conjugation Reaction: Add the desired molar excess of the Bis-PEG4-sulfonyl chloride stock solution to the stirring protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a good starting point for optimization.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The optimal reaction time should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. The primary amines in the quenching solution will react with any excess Bis-PEG4-sulfonyl chloride. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG reagent and byproducts by passing the reaction mixture through a desalting column or by performing SEC.

-

Characterization:

-

Degree of PEGylation: Determine the average number of PEG molecules conjugated per protein molecule using SDS-PAGE (observing the shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS)[1][2][3][4], or NMR[5]. The degree of PEGylation can also be quantified using colorimetric assays such as the barium/iodide assay[6][7].

-

Site of PEGylation: The specific lysine residues that have been modified can be identified by peptide mapping using LC-MS/MS after proteolytic digestion of the conjugate[2].

-

Caption: Workflow for the protein conjugation reaction.

Stability of the Sulfonamide Linkage

The sulfonamide bond formed between the activated PEG linker and the primary amine is known for its high stability. Studies have shown that sulfonamides are hydrolytically stable under typical environmental and physiological conditions (pH 7-9).[8][9] This stability is a significant advantage over other linkages that may be susceptible to hydrolysis or enzymatic cleavage. One study found that at pH 7.0 and 25°C, many sulfonamides have a half-life of over a year.[8][9]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low conjugation efficiency | Inactive Bis-PEG4-sulfonyl chloride | Use freshly prepared or properly stored activated PEG reagent. Ensure all solvents and reagents used in the activation step are anhydrous. |

| Suboptimal reaction pH | Ensure the conjugation buffer is at the optimal pH range of 8.5-9.0. | |

| Insufficient molar excess of PEG reagent | Increase the molar excess of the Bis-PEG4-sulfonyl chloride in the reaction. | |

| Protein precipitation | High concentration of organic solvent from PEG stock | Keep the volume of the organic solvent (DMSO/DMF) added to the protein solution below 10% of the total reaction volume. |

| Protein instability at the reaction pH | Perform the conjugation at a lower temperature (4°C) or for a shorter duration. Consider a slightly lower pH if the protein is known to be unstable at pH > 8.5, but be aware this may reduce conjugation efficiency. | |

| Heterogeneous product | Multiple lysine residues with similar reactivity | This is an inherent challenge with lysine chemistry. To achieve site-specific conjugation, consider protein engineering to introduce a uniquely reactive cysteine residue or use enzymatic ligation methods. |

Conclusion

The conjugation of this compound to primary amines via a two-step activation and reaction process provides a robust method for producing stable, PEGylated biomolecules. The resulting sulfonamide linkage offers superior stability compared to many other common bioconjugation chemistries. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully implement this PEGylation strategy to improve the properties of their molecules of interest for various applications in research, diagnostics, and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Bis-PEG4-sulfonic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-sulfonic acid is a hydrophilic linker designed for specialized applications in solid-phase peptide synthesis (SPPS). Its structure, featuring a polyethylene glycol (PEG) spacer and two terminal sulfonic acid groups, offers unique properties beneficial for synthesizing peptides with enhanced solubility and for mimicking post-translational modifications such as tyrosine sulfation. The PEG component improves the pharmacokinetic properties of the final peptide, while the sulfonic acid groups provide a strong acidic moiety that can be crucial for biological interactions.[1][2][3][4]

These application notes provide a comprehensive overview and proposed protocols for the effective use of this compound in Fmoc-based solid-phase peptide synthesis. The protocols detailed below are based on established principles of peptide chemistry, as specific literature for this linker in SPPS is not widely available.

Key Applications

The primary application of this compound in peptide synthesis is the generation of peptides with a C-terminal sulfonate modification. This is particularly relevant in the study of protein-protein interactions where sulfation plays a critical role.

-

Mimicking Sulfated Peptides: Tyrosine sulfation is a crucial post-translational modification that modulates the interaction of numerous proteins, including the binding of chemokines to their receptors.[1][2][3][4] Peptides synthesized with a C-terminal sulfonic acid moiety can serve as mimics of sulfated peptides, aiding in the investigation of these biological pathways.

-

Improving Solubility: The hydrophilic nature of the PEG linker can significantly enhance the aqueous solubility of the synthesized peptide, which is often a challenge for hydrophobic sequences.

-

Drug Development: PEGylation is a well-established strategy to improve the pharmacokinetic profile of peptide-based therapeutics by increasing their half-life and reducing immunogenicity.[5][6][7]

Data Presentation

The following tables provide illustrative data for the synthesis of a model peptide using the proposed protocol. The model peptide is a short sequence derived from the N-terminus of the chemokine receptor CCR3, with the this compound linker attached to the C-terminus.

Table 1: Resin Loading Efficiency

| Resin Type | Linker | Activation Method | Loading Capacity (mmol/g) | Loading Efficiency (%) |

| Wang Resin | This compound | DIC/DMAP | 0.5 | 85 |

| Merrifield Resin | This compound | Cs-salt method | 0.7 | 90 |

Table 2: Synthesis and Purification of Model Peptide (Ac-Tyr-Asp-Ser-Linker)

| Synthesis Scale (mmol) | Coupling Reagent | Cleavage Cocktail | Crude Purity (%) | Purified Yield (%) | Final Purity (%) |

| 0.1 | HBTU/DIPEA | TFA/TIS/H₂O (95:2.5:2.5) | 75 | 40 | >98 |

| 0.1 | HATU/DIPEA | TFA/EDT/TIS/H₂O (94:2.5:1:2.5) | 78 | 45 | >98 |

Experimental Protocols

Note: The following protocols are proposed based on standard solid-phase peptide synthesis methodologies and may require optimization for specific peptide sequences.

Protocol 1: Attachment of this compound to Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the esterification of one of the sulfonic acid groups of the linker to a hydroxyl-functionalized resin.

Materials:

-

Wang Resin (or other hydroxymethyl-functionalized resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Wang resin (1 g, 0.5 mmol/g) in anhydrous DCM (10 mL) for 1 hour in a reaction vessel.

-

Drain the DCM.

-

In a separate flask, dissolve this compound (2 equivalents relative to resin capacity) and DMAP (0.1 equivalents) in a minimal amount of DMF.

-

Add the linker solution to the swollen resin.

-

Add DIC (2 equivalents) to the resin slurry.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Monitor the reaction using the Kaiser test on a small sample of resin beads (a negative test indicates complete reaction of the hydroxyl groups).

-

Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

-

Dry the resin under vacuum.

Protocol 2: Coupling of the First Fmoc-Amino Acid

This protocol details the activation of the second sulfonic acid group of the linker and its coupling to the first N-Fmoc protected amino acid.

Materials:

-

This compound functionalized resin

-

Fmoc-amino acid

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

Procedure:

-

Swell the linker-functionalized resin in DMF (10 mL/g) for 1 hour.

-

Drain the DMF.